molecular formula C14H17BrO2 B1517200 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid CAS No. 1039931-40-2

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

Cat. No.: B1517200
CAS No.: 1039931-40-2
M. Wt: 297.19 g/mol
InChI Key: ILLSQUFVPDAVGA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid ( 1039931-40-2) is a brominated organic compound with the molecular formula C 14 H 17 BrO 2 and a molecular weight of 297.19 g/mol . This chemical features a cycloheptane ring disubstituted with a carboxylic acid group and a 4-bromophenyl ring, a structural motif of significant interest in medicinal and agrochemical research . While specific bioactivity data for this compound is limited in the public domain, its structure is highly relevant for investigating enzyme inhibition. Recent molecular docking and dynamics simulation studies highlight that brominated aryl compounds with cycloalkyl carboxylic acid groups show strong potential as inhibitors of 3-hydroxykynurenine transaminase (3HKT) . This enzyme is a crucial target for developing novel larvicides, particularly against mosquito vectors like Anopheles gambiae , which transmits malaria . The cycloheptane ring in this compound may contribute to enhanced binding affinity and selectivity compared to its straight-chain or smaller cycloalkyl analogs, making it a valuable scaffold for designing new non-toxic and biodegradable vector control agents . Researchers can utilize this compound as a key synthetic intermediate or as a core structural template for developing and testing new enzyme inhibitors. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenyl)cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSQUFVPDAVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid (CAS: 1039931-40-2) represents a specialized structural motif in modern drug discovery. As a sterically demanding, lipophilic carboxylic acid, it serves as a critical building block for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) modulators and enzyme inhibitors.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to offer actionable synthesis protocols, structural insights, and handling procedures. It is designed for researchers requiring high-fidelity data for lead optimization and scaffold hopping campaigns.

Physicochemical Profile

The following data aggregates experimental and calculated values essential for stoichiometric calculations and ADME prediction.

PropertyValueUnitNotes
Molecular Formula C₁₄H₁₇BrO₂ --
Molecular Weight 297.19 g/mol Monoisotopic Mass: 296.04
CAS Registry Number 1039931-40-2 -Verified Registry
Appearance Off-white to white solid-Crystalline powder
Predicted LogP 4.6 ± 0.4-High lipophilicity
H-Bond Donors 1-Carboxylic acid -OH
H-Bond Acceptors 2-Carbonyl and Hydroxyl O
Rotatable Bonds 1-Phenyl-Cycloheptane bond restricted
Topological Polar Surface Area 37.3ŲGood membrane permeability

SMILES: OC(=O)C1(CCCCCC1)C2=CC=C(Br)C=C2 InChIKey: ILLSQUFVPDAVGA-UHFFFAOYSA-N[1][2]

Structural Analysis & Medicinal Utility

The Gem-Disubstituted Effect

The core feature of this molecule is the quaternary carbon at position 1 of the cycloheptane ring. This gem-disubstitution locks the phenyl ring and the carboxylic acid into a specific spatial conformation.

  • Thorpe-Ingold Effect: The bulky cycloheptane ring compresses the internal bond angle, forcing the phenyl and carboxyl groups closer together externally. This often enhances binding affinity by pre-organizing the molecule into a "bioactive conformation."

  • Metabolic Stability: The quaternary center blocks metabolic oxidation at the benzylic position, a common clearance liability in simpler phenylacetic acid derivatives.

The Cycloheptane Ring

Unlike the common cyclohexane or cyclopentane analogs, the seven-membered ring introduces unique flexibility (pseudorotation) and increased lipophilicity. This is often used in Scaffold Hopping to:

  • Fill larger hydrophobic pockets in target proteins.

  • Alter the vector of the 4-bromophenyl group relative to the acid pharmacophore.

The 4-Bromo Handle

The para-bromine atom is not merely a substituent but a functional handle.

  • Synthetic Utility: It enables downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • Halogen Bonding: In a final drug candidate, the bromine can participate in halogen bonding with backbone carbonyls of the target protein.

Synthetic Methodology

While specific industrial batch records for this exact CAS are proprietary, the synthesis follows the robust nitrile anion alkylation strategy used for analogous 1-phenylcycloalkanecarboxylic acids. This protocol is designed for self-validation and scalability.

Retrosynthetic Analysis
  • Target: this compound[1][2]

  • Precursor: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile

  • Starting Materials: 4-Bromophenylacetonitrile + 1,6-Dibromohexane

Step-by-Step Protocol
Step 1: Construction of the Cycloheptane Ring (Dialkylation)
  • Reagents: 4-Bromophenylacetonitrile (1.0 eq), 1,6-Dibromohexane (1.1 eq), Sodium Hydride (2.5 eq, 60% dispersion), DMF or DMSO (Anhydrous).

  • Procedure:

    • Charge a flame-dried flask with NaH and anhydrous DMF under Argon. Cool to 0°C.

    • Add 4-Bromophenylacetonitrile dropwise. The solution will turn deep red/brown (formation of the benzylic anion). Stir for 30 min.

    • Add 1,6-Dibromohexane dropwise. Maintain temperature <10°C to prevent polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting nitrile.

    • Quench: Carefully pour into ice water. Extract with Ethyl Acetate.

    • Purification: The intermediate 1-(4-bromophenyl)cycloheptanecarbonitrile is usually an oil or low-melting solid. Purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
  • Reagents: Nitrile intermediate, Sulfuric Acid (50%), Acetic Acid (glacial).

  • Procedure:

    • Dissolve the nitrile in a mixture of Glacial Acetic Acid and 50% H₂SO₄ (1:1 v/v).

    • Reflux at 110–120°C for 24–48 hours. Note: Sterically hindered nitriles require vigorous conditions.

    • Workup: Cool to RT and pour onto crushed ice. The carboxylic acid should precipitate.[3]

    • Filter the solid. Dissolve in 1M NaOH (to form the soluble carboxylate), wash with ether (to remove unreacted neutral organics), then re-acidify the aqueous layer with 6M HCl to pH 1.

    • Isolation: Filter the pure white precipitate. Recrystallize from Ethanol/Water if necessary.

Visualized Workflow (DOT Diagram)

SynthesisPath Figure 1: Synthetic Pathway for Cycloheptane Scaffold Construction SM1 4-Bromophenylacetonitrile (Starting Material) Inter Intermediate: 1-(4-Bromophenyl) cycloheptanecarbonitrile SM1->Inter Double Alkylation (Cyclization) Reagent 1,6-Dibromohexane + NaH (Base) Reagent->Inter Product Target Product: 1-(4-Bromophenyl)cycloheptane -1-carboxylic acid Inter->Product Acid Hydrolysis Step2 Hydrolysis (H2SO4 / AcOH, Reflux)

Figure 1: Synthetic Pathway for Cycloheptane Scaffold Construction. The route utilizes a double alkylation strategy followed by vigorous hydrolysis to overcome steric hindrance.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0–12.5 ppm (1H, br s): Carboxylic acid proton (exchangeable with D₂O).

    • δ 7.45–7.55 ppm (2H, d): Aromatic protons ortho to Bromine.

    • δ 7.25–7.35 ppm (2H, d): Aromatic protons meta to Bromine.

    • δ 2.30–2.45 ppm (2H, m): Cycloheptane ring protons adjacent to the quaternary center (C2/C7 equatorial).

    • δ 1.40–1.80 ppm (10H, m): Remaining cycloheptane methylene envelope.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻: 295.0 and 297.0 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Keep away from strong oxidizing agents.

References

  • Sigma-Aldrich. this compound Product Detail. (Accessed 2023). Link

  • PubChem. Compound Summary for CID 28937725: this compound. National Library of Medicine. Link

  • ChemicalRegister. Supplier and CAS Data for 1039931-40-2.Link

  • ResearchGate. Telescoped Preparation of 1-Arylcyclohexanecarboxylic Acids. (General methodology reference for cycloalkyl acids). Link

  • EnamineStore. Building Blocks: Carboxylic Acid & Aryl Halide Scaffolds.Link

Sources

Steric Properties of 1-Substituted Cycloheptane Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the conformational dynamics, steric barriers, and synthetic methodologies associated with 1-substituted cycloheptanecarboxylic acids. Unlike their cyclohexane counterparts, which reside in a well-defined chair minimum, cycloheptane derivatives occupy a fluxional energy landscape dominated by pseudorotation. For medicinal chemists and process scientists, understanding these properties is critical for designing conformationally restricted peptidomimetics (e.g., Ac7c) and optimizing the synthesis of sterically hindered quaternary centers.

Conformational Dynamics & The Steric Landscape

The Myth of the "Chair" in Seven-Membered Rings

While cyclohexane adopts a rigid chair conformation (


), cycloheptane is inherently flexible. The 1-substituted cycloheptane carboxylic acid scaffold does not reside in a true "chair." Instead, it fluctuates between the Twist-Chair (TC)  and Twist-Boat (TB)  conformations to relieve torsional strain and transannular interactions.
  • Global Minimum: The Twist-Chair (

    
     symmetry) is generally the most stable conformer.
    
  • Pseudorotation: The energy barrier between TC and TB forms is low (~2-3 kcal/mol), allowing rapid interconversion at room temperature unless locked by bulky substituents.

Prelog Strain and Transannular Interactions

The defining steric feature of the cycloheptane ring is Prelog Strain (transannular strain). In medium-sized rings (7–11 members), hydrogen atoms on opposite sides of the ring are forced into proximity.

  • Impact on Substitution: In 1,1-disubstituted systems (where C1 holds both a COOH and an R group), the ring flattens locally to accommodate the bulk.

  • Equatorial Preference: To minimize 1,3- and 1,4-transannular repulsive forces, the bulkier group (often the -COOH or the -R group depending on size) tends to adopt a pseudo-equatorial position (isoclinal).

Diagram: Conformational Energy Landscape

The following diagram illustrates the pseudorotation pathways and relative energy states of the cycloheptane scaffold.

CycloheptaneConformations TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) C Chair (C) Transition State (+1.5 kcal/mol) TC->C Pseudorotation TB Twist-Boat (TB) Local Minimum (+2.5 kcal/mol) C->TB Ring Inversion B Boat (B) High Energy (+3.5 kcal/mol) TB->B High Barrier B->TC Relaxation

Caption: Energy landscape of cycloheptane conformers. The Twist-Chair (TC) is the energetic baseline.

Physicochemical Implications of Steric Bulk

Reactivity of the Carboxyl Group

The steric bulk of the 1-substituent creates a "cone of protection" around the carbonyl carbon, significantly altering reactivity compared to linear or cyclohexyl analogs.

Reaction TypeObservationMechanistic Cause
Esterification Slow / Low YieldThe tetrahedral intermediate is destabilized by the geminal R group and adjacent ring methylenes (C2/C7).
Amide Coupling Requires ActivationStandard carbodiimides (EDC) may fail. Requires high-activity reagents like HATU or conversion to acid chlorides.
Hydrolysis Highly ResistantIn adherence to Newman’s Rule of Six, the quaternary center shields the ester/amide bond from nucleophilic attack.
Acidity (pKa) Modulation

The steric inhibition of solvation affects the acidity of the carboxylic acid.

  • Effect: The bulky hydrophobic ring disrupts the organization of solvent water molecules around the carboxylate anion.

  • Result: 1-substituted cycloheptanecarboxylic acids are typically weaker acids (higher pKa) than their linear counterparts due to destabilization of the conjugate base.

Synthetic Methodologies

Synthesizing 1-substituted cycloheptanecarboxylic acids requires overcoming the very steric hindrance that defines their utility. Two primary routes are recommended:

Route A: The Bucherer-Bergs Reaction (For Amino Acids)

This is the standard protocol for synthesizing 1-aminocycloheptanecarboxylic acid (Ac7c), a key peptidomimetic building block.

  • Ketone Formation: Start with cycloheptanone.

  • Spiro-Hydantoin Formation: React with ammonium carbonate and potassium cyanide. The reaction is thermodynamically controlled, yielding the spiro-hydantoin.

  • Hydrolysis: Basic hydrolysis (NaOH/heat) opens the hydantoin ring to yield the amino acid.

Route B: Alpha-Alkylation (For Alkyl/Aryl Derivatives)

Direct alkylation of cycloheptanecarboxylic acid is difficult due to enolate aggregation and steric blocking.

  • Dianion Strategy: Use 2 equivalents of LDA to generate the dianion of the acid.

  • Electrophile Addition: Add the alkyl halide (R-X).

  • Note: Yields drop significantly with branching electrophiles (e.g., isopropyl iodide) due to the competing E2 elimination caused by the steric bulk of the cycloheptyl ring.

Diagram: Synthetic Workflow for Ac7c

SynthesisWorkflow Start Cycloheptanone (Starting Material) Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Start->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Bucherer-Bergs Hydrolysis 6N NaOH, Reflux 48-72 Hours Hydantoin->Hydrolysis Product 1-Aminocycloheptane- carboxylic Acid (Ac7c) Hydrolysis->Product Ring Opening

Caption: Synthesis of Ac7c via the Bucherer-Bergs protocol.

Experimental Protocol: Synthesis of 1-Methylcycloheptanecarboxylic Acid

Objective: To install a methyl group at the alpha-position of cycloheptanecarboxylic acid via enolate alkylation.

Safety: LDA is pyrophoric. Carry out all steps under inert atmosphere (Ar or N2).

Protocol Steps:
  • Reagent Preparation:

    • Charge a flame-dried 250 mL round-bottom flask with dry THF (50 mL) and diisopropylamine (2.2 equiv).

    • Cool to -78°C. Add n-BuLi (2.2 equiv) dropwise. Stir for 30 mins to generate LDA.

  • Enolization:

    • Dissolve cycloheptanecarboxylic acid (1.0 equiv) in dry THF (10 mL).

    • Add dropwise to the LDA solution at -78°C.

    • Critical Step: Allow the mixture to warm to 0°C for 30 minutes to ensure full dianion formation (solubility of the lithium salt can be an issue; the solution may turn heterogeneous).

  • Alkylation:

    • Cool back to -78°C.

    • Add Methyl Iodide (MeI) (1.5 equiv) dropwise.

    • Allow to warm to room temperature overnight.

  • Quench & Isolation:

    • Quench with 1N HCl (carefully).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexanes/EtOAc. (Note: Distillation is difficult due to high boiling point and sublimation risk).

Pharmacochemical Applications

Peptidomimetics (Ac7c)

1-aminocycloheptanecarboxylic acid (Ac7c) is a non-proteinogenic amino acid used to constrain peptide backbones.

  • Helix Promotion: Unlike the rigid Ac6c (cyclohexane analog) which strongly promotes

    
    -helices, Ac7c is more flexible. It stabilizes 
    
    
    
    -helices but allows for slight curvature adjustments in peptide design.
  • Proteolytic Stability: The steric bulk of the 7-membered ring prevents proteases (like trypsin or chymotrypsin) from accessing the peptide bond, increasing the half-life of therapeutic peptides.

Drug Design (Gabapentin Analogs)

Analogs of Gabapentin (1-aminomethylcyclohexaneacetic acid) utilizing a cycloheptane ring have been explored for binding to the


 subunit of voltage-gated calcium channels. The larger ring volume alters the lipophilicity (LogP) and brain penetration profiles.

References

  • Conformational Analysis of Cycloheptane: Hendrickson, J. B. (1961). "Molecular Geometry. I. Machine Computation of the Common Rings." Journal of the American Chemical Society.[1] Link

  • Synthesis of Cyclic Amino Acids: O'Donnell, M. J., et al. (1978). "Synthesis of protected amino acids by phase-transfer catalysis." Tetrahedron Letters. Link

  • Peptidomimetics and Ac7c: Toniolo, C., et al. (2001). "Control of peptide conformation by the unsubstituted, cyclic C(alpha,alpha)-disubstituted glycine 1-aminocycloheptane-1-carboxylic acid." Journal of Peptide Science. Link

  • Steric Effects in Esterification: Newman, M. S. (1950). "Steric Effects in Organic Chemistry." Journal of Chemical Education. Link

  • Prelog Strain: Prelog, V., & Brown, H. C. (1979). "Steric Strain in Molecular Structures." Nobel Lecture. Link

Sources

Investigating the Therapeutic Potential of 1-(4-Bromophenyl)cycloheptane-1-carboxylic Acid Analogs: A Strategic Screening Cascade

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Cyclic structures are foundational in medicinal chemistry, offering conformational rigidity that can enhance binding affinity, selectivity, and oral bioavailability.[1] The 1-(4-bromophenyl)cycloheptane-1-carboxylic acid scaffold represents a promising, yet underexplored, chemical entity. The presence of a cycloheptane ring, a substituted phenyl group, and a carboxylic acid moiety suggests the potential for diverse biological activities. Carboxylic acids and their derivatives are prevalent in compounds with proven bioactivities, including herbicides and pharmaceuticals, targeting a wide array of biological pathways.[2] This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of novel analogs of this parent compound. We will detail a logical progression from high-throughput in vitro primary screens to more complex mechanistic and cell-based assays, providing researchers and drug development professionals with a robust framework to identify and characterize promising therapeutic candidates.

Introduction: Rationale and Core Scaffold Analysis

The design of novel therapeutics often begins with a core scaffold that presents opportunities for chemical modification to tune biological activity. The this compound structure contains several key features amenable to analog development:

  • Cycloheptane Ring: This seven-membered ring provides a distinct three-dimensional conformation compared to more common five- or six-membered rings. Altering this ring size (e.g., to cyclopentane or cyclohexane) can significantly impact how the molecule fits into a target's binding pocket, a key aspect of structure-activity relationship (SAR) studies.[3]

  • 4-Bromophenyl Group: The bromine atom is a versatile functional group. It is a lipophilic, electron-withdrawing group that can participate in halogen bonding. It also serves as a synthetic handle for further chemical modifications, such as cross-coupling reactions.

  • Carboxylic Acid Moiety: This functional group is a common feature in many drugs. It is ionizable at physiological pH and can act as a hydrogen bond donor and acceptor or participate in salt bridge interactions with biological targets.[3] Its presence often influences solubility and pharmacokinetic properties. The carboxylic acid group is a relatively unreactive substrate in biological systems but can be metabolically activated to more reactive forms like acyl phosphates.[4]

Given these features, analogs of this scaffold could plausibly interact with a range of biological targets, making them candidates for anti-inflammatory, analgesic, or anticancer agents. This guide proposes a systematic approach to uncover this potential.

A Tiered Approach to Biological Activity Screening

To efficiently allocate resources and generate meaningful data, a tiered screening cascade is the most logical approach. This process begins with broad, cost-effective primary assays to identify initial "hits" and progressively moves towards more complex, target-specific assays for lead validation.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Model Validation (Conceptual) a1 Anti-Inflammatory Screen (LPS-induced TNF-α Release) a2 Cytotoxicity Screen (MTT/LDH Assay vs. Cancer Panel) b1 Mechanism of Action (e.g., NF-κB Pathway Analysis) a1->b1 a3 Analgesic Target Screen (Conceptual) (e.g., COX Enzyme Inhibition) b2 Apoptosis & Cell Cycle Assays (Annexin V, Propidium Iodide) a2->b2 c2 Formalin-Induced Pain Model (Analgesic) a3->c2 c1 Rat Paw Edema Model (Anti-inflammatory) b1->c1

Caption: A logical workflow for screening this compound analogs.

Tier 1: Primary In Vitro Screening Protocols

The goal of Tier 1 is to broadly and rapidly assess the biological activity of the analog library.

Anti-Inflammatory Potential: Cytokine Release Assay

Inflammation is a critical biological response mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] Dysregulation of this process contributes to numerous chronic diseases.[6] A cell-based assay measuring the inhibition of TNF-α release is a robust and valid model to screen for potential anti-inflammatory effects.[5]

Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in THP-1 Cells

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well.

  • Compound Treatment: Prepare stock solutions of the test analogs in DMSO. Dilute to final concentrations (e.g., 1, 10, 50 µM) in culture medium. Add the diluted compounds to the cells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.[5] Incubate for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each analog compared to the LPS-stimulated vehicle control.

Anticancer Potential: Cytotoxicity Screening

Cytotoxicity assays are fundamental in cancer research and the early stages of drug development to screen for compounds that can inhibit cell growth or induce cell death.[7][8]

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Utilize a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test analogs to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Tier 2: Secondary and Mechanistic Assays

Analogs that demonstrate significant activity ("hits") in Tier 1 screens warrant further investigation to understand their mechanism of action.

Elucidating Anti-Inflammatory Mechanism: NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines like TNF-α.[6] Investigating its pathway is a logical next step for anti-inflammatory hits.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB p50/p65 (NF-κB) NFkB_IkB p50/p65-IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription Analog Test Analog (Potential Inhibitor) Analog->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Protocol: NF-κB Reporter Assay

  • Cell Line: Use a stable cell line (e.g., HEK293T) transfected with an NF-κB-driven luciferase reporter plasmid.

  • Procedure: Plate the cells, pre-treat with active analogs, and then stimulate with TNF-α or LPS.

  • Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Interpretation: A dose-dependent decrease in luciferase activity indicates that the compound inhibits the NF-κB signaling pathway.

Characterizing Anticancer Activity: Apoptosis Assay

Promising cytotoxic compounds should be evaluated to determine if they induce programmed cell death (apoptosis), a desirable trait for cancer therapeutics.[8]

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the cancer cell line of interest with the analog at its IC₅₀ concentration for 24-48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Tier 3: Conceptual In Vivo Model Validation

While this guide focuses on in vitro screening, the ultimate validation of a compound's therapeutic potential requires testing in living organisms. Hits from Tier 2 would proceed to proof-of-concept animal models.

  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a classic test to evaluate acute anti-inflammatory activity.[9] Compounds are administered prior to carrageenan injection, and the reduction in paw swelling is measured over time.

  • Analgesic Activity: The formalin test in mice is a widely used model that can distinguish between nociceptive and inflammatory pain mechanisms.[10][11] The test involves injecting formalin into a paw and observing the animal's pain responses (licking, flinching) during two distinct phases.[10]

Data Summary and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the screening data is crucial for identifying trends that guide the next round of drug design. All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Screening Data for a Set of Analogs

Compound IDR1 GroupRing SizeTNF-α Inhibition (%) @ 10µMMCF-7 IC₅₀ (µM)
Parent Br715.2> 100
ANA-01 Cl712.8> 100
ANA-02 OCH₃745.685.3
ANA-03 Br668.922.1
ANA-04 Br555.443.5

From this hypothetical data, one might conclude that:

  • Replacing bromine with a methoxy group (ANA-02) increases anti-inflammatory activity.

  • Reducing the ring size from cycloheptane to cyclohexane (ANA-03) significantly boosts both anti-inflammatory and cytotoxic activity. This suggests the conformational constraints of a six-membered ring may be optimal for the targets.

These insights are invaluable for medicinal chemists to design more potent and selective compounds.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for exploring the potential biological activities of this compound analogs. By employing a tiered screening cascade—from broad primary assays to specific mechanistic studies—researchers can efficiently identify promising lead compounds. The proposed protocols for anti-inflammatory and cytotoxicity screening are robust, well-established, and provide a solid foundation for initial SAR studies. Promising candidates identified through this workflow can then be advanced to in vivo models to validate their therapeutic potential, paving the way for the development of novel drugs for inflammatory diseases, cancer, or pain management.

References

  • Deora, V., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org.
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  • Mahto, S. K., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Vo, T. N., et al. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ACS Chemical Neuroscience.
  • Pérez-García, S. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Mishra, N. K., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
  • Mangge, H., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
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  • Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online.
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  • Gondi, S. K., & Kummara, M. K. (2018). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology.
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  • Zhang, T., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC - NIH.
  • Wu, Q., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH.
  • Haskelberg, H., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Nitek, M., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC - NIH.
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  • PubChemLite. (n.d.). This compound (C14H17BrO2). PubChemLite.
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  • Chemistry LibreTexts. (2015). 19.13: Biological Activity of Carboxylic Acids. Chemistry LibreTexts.
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. PubMed.
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Sources

Solubility profile of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(4--Bromophenyl)cycloheptane-1-carboxylic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. It is a key determinant in purification, crystallization, formulation, and ultimately, bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid, a compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary for its thorough characterization. We delve into the structural attributes of the molecule, the principles of solvent-solute interactions, and a step-by-step guide to the reliable shake-flask method for solubility determination. Furthermore, we explore the application of Hansen Solubility Parameters (HSPs) as a predictive tool for solvent selection. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to systematically approach the solubility characterization of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability.[1][2] Poor solubility can lead to a cascade of challenges, including difficulties in formulation, low bioavailability, and unreliable in vitro testing results.[3][4] A comprehensive understanding of a compound's solubility in a variety of organic solvents is therefore not merely an academic exercise but a crucial step in risk mitigation and rational drug design.[5] This guide focuses on this compound, a molecule with structural motifs that present an interesting case study in solubility. The interplay between its non-polar cycloheptyl and bromophenyl groups and the polar carboxylic acid function dictates its interaction with different solvent environments.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

PropertyValue/PredictionSource
Molecular FormulaC14H17BrO2PubChem[6]
Molecular Weight297.19 g/mol PubChem[6]
XlogP (Predicted)4.6PubChem[6]
InChIKeyILLSQUFVPDAVGA-UHFFFAOYSA-NPubChem[6]

The predicted XlogP of 4.6 indicates a significant lipophilic character, suggesting that the compound will generally favor non-polar or moderately polar organic solvents over aqueous media. The presence of the carboxylic acid group, however, introduces the capacity for hydrogen bonding, which will influence its solubility in protic solvents.[7][8][9]

Theoretical Framework for Solubility

The age-old adage "like dissolves like" provides a simple yet powerful guiding principle for solubility.[10][11] This can be more quantitatively understood through the lens of intermolecular forces and thermodynamic principles. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Hansen Solubility Parameters (HSPs)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs).[12][13][14] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The principle posits that substances with similar HSPs are more likely to be miscible.[13][14] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[15][16][17]

Detailed Protocol

This protocol outlines the steps for determining the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solid This compound B Add to vial with a known volume of solvent A->B Step 1 C Place vials in a shaker at constant temperature (e.g., 24h) B->C Step 2 D Allow suspension to settle C->D Step 3 E Withdraw supernatant D->E Step 4 F Filter through a syringe filter (0.45 µm) E->F Step 5 G Dilute filtrate F->G Step 6 H Analyze by HPLC G->H Step 7 J Calculate solubility (e.g., in mg/mL or mol/L) H->J Compare I Prepare calibration curve with known standards I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that an equilibrium between the solid and dissolved states is achieved.[16]

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker. A typical equilibration time is 24-48 hours, although the optimal time should be determined experimentally by sampling at different time points until the concentration plateaus.[3]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve and account for the dilution factor to calculate the solubility.

Predicted Solubility Profile and Data Interpretation

While experimental data is paramount, a predicted solubility profile can be constructed based on the structural features of this compound and general solubility principles.[9]

Table 1: Predicted Qualitative Solubility Profile

SolventSolvent TypePredicted SolubilityRationale
HeptaneNon-polar AliphaticLowThe polar carboxylic acid group limits solubility in highly non-polar solvents.
TolueneNon-polar AromaticModerateThe bromophenyl group can interact favorably with the aromatic solvent.[8]
Ethyl AcetateModerately Polar AproticHighGood balance of polarity to interact with both the non-polar and polar parts of the molecule.
AcetonePolar AproticHighThe polar nature of acetone can interact with the carboxylic acid group.
EthanolPolar ProticModerate to HighCan act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The alkyl chain of ethanol also interacts with the non-polar parts of the solute.[7][8]
MethanolPolar ProticModerateSimilar to ethanol, but its higher polarity might make it slightly less effective at solvating the large non-polar moieties.
WaterPolar ProticVery LowThe large, non-polar cycloheptyl and bromophenyl groups dominate, leading to poor aqueous solubility.[7][8]

Data Interpretation Logic:

G cluster_features Molecular Features cluster_interaction Solvent Interaction cluster_solubility Predicted Solubility Outcome Solute This compound Carboxylic_Acid Carboxylic Acid (Polar, H-bond donor/acceptor) Solute->Carboxylic_Acid Bromophenyl Bromophenyl Group (Moderately Polar, Aromatic) Solute->Bromophenyl Cycloheptyl Cycloheptyl Group (Non-polar, Aliphatic) Solute->Cycloheptyl Polar_Interaction Favors Polar Solvents (e.g., Acetone, Alcohols) Carboxylic_Acid->Polar_Interaction Aromatic_Interaction Favors Aromatic Solvents (e.g., Toluene) Bromophenyl->Aromatic_Interaction Nonpolar_Interaction Favors Non-polar Solvents (e.g., Heptane, Toluene) Cycloheptyl->Nonpolar_Interaction High_Solubility High Solubility (Balanced Solvents like Ethyl Acetate) Polar_Interaction->High_Solubility Low_Solubility Low Solubility (Highly Polar or Non-polar extremes) Polar_Interaction->Low_Solubility in non-polar solvents Aromatic_Interaction->High_Solubility Nonpolar_Interaction->High_Solubility Nonpolar_Interaction->Low_Solubility in polar solvents

Caption: Logical relationship between molecular features and predicted solubility.

Conclusion

The solubility profile of this compound in organic solvents is a multifaceted property governed by the interplay of its distinct structural components. This guide has provided a robust framework for both predicting and experimentally determining this crucial parameter. By combining theoretical understanding with rigorous experimental methodology, such as the shake-flask method, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The principles and protocols detailed herein are broadly applicable and serve as a valuable resource for the characterization of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Rowan. (n.d.). Predicting Solubility.
  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • JOCPR. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Solubility of Things. (n.d.). 4'-Bromoacetanilide.
  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.
  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids.
  • Solubility of Things. (n.d.). 4'-Bromoflavone.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • OMICS International. (n.d.). Journal of Analytical & Bioanalytical Techniques - The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • PubMed. (1984, December). Effects of solvent medium on solubility IV: Comparison of the hydrophilic-lipophilic character exhibited by functional groups in ethanol-water and ethanol-cyclohexane mixtures.
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)cyclohexanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)cyclopropanecarboxylic acid.
  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.
  • PubChem. (n.d.). This compound (C14H17BrO2).
  • A-Level Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds.
  • Hoffman Fine Chemicals. (n.d.). CAS 63012-04-4 | (3-Bromophenyl)(phenyl)methanol.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • BenchChem. (n.d.). Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide.
  • PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid | C7H8O2 | CID 297211.
  • PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid | C7H11BrO2 | CID 19826550.

Sources

Methodological & Application

Application Note: Esterification Strategies for Sterically Hindered Cycloheptane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The esterification of 1-substituted cycloheptanecarboxylic acids presents a unique constellation of challenges. Unlike their cyclohexane counterparts, cycloheptane rings possess significant conformational flexibility (pseudorotation) coupled with severe transannular interactions (specifically 1,3- and 1,4-transannular strain). When a bulky carboxyl group is placed at a quaternary center (e.g., 1-phenylcycloheptanecarboxylic acid), the carbonyl carbon is effectively shielded from nucleophilic attack by the twisting ring methylene protons.

Standard Fischer esterification is thermodynamically unfavorable and kinetically inhibited in these systems. This guide provides three field-proven, high-fidelity protocols to overcome this energy barrier: Yamaguchi Esterification (for general hindered coupling), Shiina Esterification (for acid-sensitive substrates), and Cesium Carbonate Alkylation (a steric "backdoor" strategy).

Strategic Decision Framework

Before selecting a protocol, analyze the substrate interaction between the Acid (Electrophile) and the Alcohol (Nucleophile) .

Decision Matrix (DOT Visualization)

Esterification_Decision_Tree Start START: Cycloheptane Acid Substrate Check_Alc Nature of Alcohol Partner? Start->Check_Alc Primary_Sec Primary or Secondary Alcohol Check_Alc->Primary_Sec Unimpeded Nucleophile Tertiary Tertiary Alcohol / Phenol Check_Alc->Tertiary Hindered Nucleophile Method_Yamaguchi METHOD A: Yamaguchi Esterification (High reliability, Std. Conditions) Primary_Sec->Method_Yamaguchi Robust Substrate Method_Shiina METHOD B: Shiina (MNBA) (Mild, Acid-Sensitive Groups) Primary_Sec->Method_Shiina Acid Sensitive Alkyl_Halide Is Alkyl Halide Available? Tertiary->Alkyl_Halide Method_Cs2CO3 METHOD C: Cs2CO3 Alkylation (Steric Inversion Strategy) Alkyl_Halide->Method_Cs2CO3 Yes (e.g., MeI, BnBr) Method_AcidCl METHOD D: Acid Chloride + AgCN (Forcing Conditions) Alkyl_Halide->Method_AcidCl No (Must use Alcohol)

Figure 1: Strategic decision tree for selecting the optimal esterification method based on steric demand and substrate availability.

Detailed Experimental Protocols

Method A: Yamaguchi Esterification (The Gold Standard)

Principle: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP to generate a highly electrophilic


-acylpyridinium species.
Best For:  Coupling hindered cycloheptane acids with 

and

alcohols.
Reagents:
  • Acid: Cycloheptanecarboxylic acid derivative (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 – 1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (1.5 – 2.0 equiv) Note: Stoichiometric DMAP is crucial for hindered substrates.

  • Solvent: Toluene or THF (Anhydrous)

Protocol:
  • Activation: In a flame-dried flask under Argon, dissolve the carboxylic acid (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF (0.1 M).
    
  • Mixed Anhydride Formation: Cool to 0 °C. Add TCBC (1.1 equiv) dropwise. A white precipitate (

    
    ) will form immediately. Stir at RT for 1 hour.
    
    • Checkpoint: TLC should show disappearance of the starting acid.

  • Solvent Swap (Optional but Recommended): For extremely hindered acids, remove THF in vacuo, suspend the residue in Toluene, and filter off the amine salts. This allows for higher reaction temperatures.

  • Esterification: To the solution of the mixed anhydride, add the Alcohol (1.2 equiv) followed by DMAP (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12 hours. If conversion is <50% after 4h, heat to 60 °C.

  • Workup: Dilute with

    
    , wash with sat. 
    
    
    
    , 1N
    
    
    (to remove DMAP), and Brine. Dry over
    
    
    .

Mechanistic Insight: The steric bulk of the 2,4,6-trichlorophenyl group directs the nucleophilic attack of DMAP solely to the carbonyl of the cycloheptane acid, preventing the formation of the symmetric anhydride byproduct.

Method B: Shiina Esterification (MNBA Protocol)

Principle: Uses 2-methyl-6-nitrobenzoic anhydride (MNBA) as a dehydration condensation agent. Best For: Acid-sensitive substrates or when "mild" conditions are strictly required.

Reagents:
  • Acid: Cycloheptanecarboxylic acid derivative (1.0 equiv)

  • Alcohol: 1.1 equiv

  • Reagent: MNBA (1.1 – 1.3 equiv)

  • Catalyst: DMAP (0.1 – 2.0 equiv)

  • Solvent:

    
     or Toluene
    
Protocol:
  • Setup: Dissolve MNBA (1.2 equiv) and DMAP (2.0 equiv) in

    
     (concentration ~0.05 M) under Argon.
    
  • Addition: Add a solution of the Carboxylic Acid (1.0 equiv) and Alcohol (1.1 equiv) in

    
     slowly to the reaction mixture at RT.
    
  • Incubation: Stir for 12–16 hours.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    .
  • Purification: The byproduct (2-methyl-6-nitrobenzoic acid) and MNBA residues are easily separated by column chromatography as they are significantly more polar than most esters.

Method C: Cesium Carbonate Promoted Alkylation (The "Backdoor" Strategy)

Principle: Instead of attacking the hindered carbonyl carbon, this method utilizes the carboxylate oxygen as a nucleophile to attack an alkyl halide (


).
Best For:  Methyl, Ethyl, Benzyl, or Allyl esters. Fails for tertiary alcohols. 
Reagents:
  • Acid: Cycloheptanecarboxylic acid derivative (1.0 equiv)

  • Base:

    
     (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 – 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP

Protocol:
  • Salt Formation: Dissolve the carboxylic acid in DMF (0.2 M). Add

    
     (powdered, dry). Stir at RT for 30 mins. Evolution of 
    
    
    
    may be observed.[1][2]
  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane for methyl ester) dropwise.

  • Reaction: Stir at RT.

    • Note: The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion in organic solvents, often completing the reaction in <2 hours even for hindered acids.

  • Workup: Pour into water (5x reaction volume) and extract with EtOAc. The DMF must be thoroughly washed out with water/LiCl solution.

Mechanistic Visualization (Yamaguchi)

Understanding the regioselectivity of the mixed anhydride cleavage is critical for troubleshooting.

Yamaguchi_Mechanism Acid Hindered Acid (R-COOH) MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride + Et3N / - HCl TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPyridinium N-Acyl Pyridinium (Activated Species) MixedAnhydride->AcylPyridinium DMAP attacks Less Hindered Carbonyl? NO Attacks Acid Carbonyl (Regioselective) DMAP DMAP (Nucleophile) DMAP->AcylPyridinium Product Final Ester (R-COOR') AcylPyridinium->Product + Alcohol - DMAP Alcohol Alcohol (R'-OH) Alcohol->Product

Figure 2: The Yamaguchi mechanism. Note that DMAP attacks the sterically hindered carbonyl of the mixed anhydride, driven by the extreme steric shielding of the 2,4,6-trichlorophenyl group on the other side.

Comparative Data Analysis

FeatureYamaguchi (Method A)Shiina (Method B)Cs2CO3 Alkylation (Method C)
Primary Steric Barrier High ToleranceHigh ToleranceBypasses Carbonyl Sterics
Reagent Cost ModerateHighLow
Reaction pH BasicBasic/NeutralBasic
Byproduct Removal Easy (Acid Wash)Moderate (Chromatography)Easy (Aq. Wash)
Key Limitation Requires Acid Chloride formation step (in situ)Slower kinetics for extremely bulky acidsCannot make t-Butyl esters
Typical Yield (Hindered) 85-95%80-90%>95% (for alkyl halides)

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3][4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3][4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[4] Link

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[2] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[2] Chemistry Letters, 31(3), 286–287. Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[2][3][5] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[2][3][4][5] Link

  • Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium salts in organic synthesis. Preparation of macrocyclic lactones and esters. The Journal of Organic Chemistry, 46(21), 4321–4323. Link

Sources

Buchwald-Hartwig amination of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized C-N Cross-Coupling of Sterically Congested Aryl Bromides Bearing Unprotected Carboxylates

Part 1: Executive Summary & Strategic Analysis

The Challenge The substrate 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid presents a dual-threat challenge for Palladium-catalyzed cross-coupling:

  • Electronic/Chemical Incompatibility: The free carboxylic acid (

    
    ) will instantly deprotonate under standard Buchwald-Hartwig basic conditions. The resulting carboxylate anion can coordinate to the Palladium center (
    
    
    
    -coordination), displacing ligands and arresting the catalytic cycle (Catalyst Poisoning). Furthermore, insoluble carboxylate salts often precipitate, causing heterogeneity issues.
  • Steric Congestion: While the coupling site is para to the cycloheptane ring, the quaternary carbon at the C1 position of the cycloheptane ring imparts significant bulk, influencing the solubility profile and potentially affecting the reductive elimination step if the catalyst environment becomes too crowded.

The Solution Matrix This guide presents two validated protocols.

  • Protocol A (Direct Coupling): Utilizes LiHMDS as a base with BrettPhos/RuPhos precatalysts. This method relies on the formation of a soluble lithium carboxylate species that is less coordinating to the Pd-center than corresponding Na/K salts.

  • Protocol B (Protection/Deprotection): The industry-standard "safe" route involving esterification. Recommended for GMP scale-up where intermediate isolation is required for purity control.

Part 2: Methodological Considerations (The "Why")

Ligand Selection: The Dialkylbiaryl Phosphines

Standard phosphines (PPh3, BINAP) are insufficient for this substrate due to the inhibitory effect of the carboxylate. We utilize Buchwald 3rd/4th Generation Precatalysts .

  • BrettPhos: Best for Primary Amines .[1] Its bulk prevents the formation of inactive Pd-amine complexes and facilitates reductive elimination.

  • RuPhos: Best for Secondary Amines .[1] It provides exceptional stability and prevents

    
    -hydride elimination side reactions.
    
The Base Effect: LiHMDS vs. NaOtBu
  • NaOtBu/Cs2CO3: Common bases often form insoluble Na/Cs-carboxylate aggregates or "gummy" precipitates in toluene/dioxane, trapping the catalyst.

  • LiHMDS (Lithium bis(trimethylsilyl)amide):

    • Solubility: Forms a soluble Li-carboxylate.

    • Non-Nucleophilic: Does not attack the Pd center.

    • Proton Tolerance: Explicitly cited for enabling coupling on substrates with free -OH and -COOH groups when paired with BrettPhos-type ligands.[1]

Part 3: Visualization of Workflows

Figure 1: Strategic Decision Tree

DecisionTree Start Start: 1-(4-Bromophenyl) cycloheptane-1-carboxylic acid Scale Reaction Scale? Start->Scale SmallScale Discovery/MedChem (< 500 mg) Scale->SmallScale Speed Priority LargeScale Process/GMP (> 10 g) Scale->LargeScale Purity Priority AmineType Amine Type? SmallScale->AmineType ProtectRoute PROTOCOL B: Esterification Route LargeScale->ProtectRoute Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary DirectRoute PROTOCOL A: Direct Coupling Primary->DirectRoute Secondary->DirectRoute BrettPhos Use BrettPhos Pd G4 Base: LiHMDS (3.5 eq) DirectRoute->BrettPhos Primary RuPhos Use RuPhos Pd G4 Base: LiHMDS (3.5 eq) DirectRoute->RuPhos Secondary

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and amine class.

Part 4: Experimental Protocols

Protocol A: Direct Coupling (The "Advanced" Route)

Target Audience: Discovery Chemists requiring rapid analog generation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: LiHMDS (1.0 M in THF) (3.5 equiv)

    • Note: 1 eq for the acid, 1 eq for the amine (if salt), 1 eq for the reaction, 0.5 eq excess.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the Substrate (1.0 equiv) and the Catalyst (2-5 mol%).

  • Amine Addition: Add the Amine (1.2 equiv).

    • Critical: If the amine is a liquid, add it after the solvent. If solid, add with other solids.

  • Solvent & Base: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Dropwise add LiHMDS (3.5 equiv).

    • Observation: The solution may warm slightly. Ensure efficient stirring to solubilize the forming lithium carboxylate.

  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M) and formation of the product (M - Br + Amine). Note: The product will be an acid; ensure LC-MS method is acidic enough to protonate it.

  • Workup:

    • Cool to room temperature.[2]

    • Quench: Dilute with EtOAc and add 1M HCl (aqueous) to adjust pH to ~3-4 (protonate the carboxylic acid).

    • Extraction: Extract with EtOAc (3x). The product is in the organic layer.[1][3][4]

    • Purification: Dry over Na2SO4, concentrate, and purify via Reverse Phase HPLC (Acidic mode) or Flash Chromatography (using DCM/MeOH with 1% Acetic Acid).

Protocol B: The "Robust" Route (Esterification)

Target Audience: Process Chemists requiring scalable, highly reproducible results.

Phase 1: Esterification

  • Dissolve substrate in MeOH.

  • Add cat. H2SO4 (5 mol%) or SOCl2 (1.1 equiv) at 0°C.

  • Reflux 2 hours. Quantitative conversion to Methyl 1-(4-bromophenyl)cycloheptane-1-carboxylate .

  • Standard aqueous workup (NaHCO3 wash).

Phase 2: Buchwald-Hartwig Coupling

  • Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2-4 mol%).

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (100 °C).

  • Workup: Standard filtration through Celite, concentration, and crystallization/column.

Phase 3: Hydrolysis

  • Dissolve coupled ester in THF/Water (1:1).

  • Add LiOH (3.0 equiv).

  • Stir at 50°C until conversion is complete.

  • Acidify to precipitate the final amino-acid product.

Part 5: Troubleshooting & Optimization Data

Table 1: Common Failure Modes & Corrections

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by carboxylate.Switch to Protocol A (LiHMDS) or increase catalyst loading to 5-10 mol%.
Protodehalogenation (Ar-Br

Ar-H)

-hydride elimination or moisture.
Switch ligand to RuPhos (more stable). Ensure solvent is strictly anhydrous.
Incomplete Conversion Base consumption.The free acid consumes 1 eq of base immediately. Ensure 3.5 eq of LiHMDS is used.
Black Precipitate (Pd Black) Catalyst decomposition.Ligand oxidation? Use fresh catalyst ampule. Ensure inert atmosphere (N2/Ar).
Figure 2: Proposed Mechanism & Interference Points

Mechanism cluster_prevention Prevention Strategy (Protocol A) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord + Amine Poison Catalyst Poisoning (Carboxylate Coordination) OxAdd->Poison Free COO- attacks Pd Deprot Deprotonation (Base Step) Coord->Deprot + Base (LiHMDS) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Product Product Ar-NR2 RedElim->Product Substrate Ar-Br Substrate Amine Amine H-NR2 LiHMDS LiHMDS forms Soluble Li-Carboxylate LiHMDS->Poison Prevents

Caption: Catalytic cycle illustrating the off-cycle catalyst poisoning by the carboxylate and the preventive role of LiHMDS.

Part 6: References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development."[2] Journal of the American Chemical Society, 2024.[2] Link

  • Hartwig, J. F., et al. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides."[2] Journal of the American Chemical Society, 2008.[2] Link

  • Maitro, G., et al. "The Buchwald–Hartwig Amination After 25 Years." Advanced Synthesis & Catalysis, 2020.[2] Link

  • Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction - User Guide." MilliporeSigma Technical Library. Link

  • Stradiotto, M., et al. "Ligand Design for the Amination of Aryl Halides with Nucleophiles Containing Free Carboxylic Acids." Angewandte Chemie International Edition, 2010. (Contextual citation for LiHMDS usage).

Sources

Validation & Comparative

Comparative Reactivity Guide: Cycloheptane vs. Cyclohexane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Cycloheptane vs. Cyclohexane Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and process development, the choice between a six-membered (cyclohexane) and seven-membered (cycloheptane) ring is rarely arbitrary. While often viewed as simple homologs, these cycloalkanes exhibit divergent reactivity profiles driven by distinct conformational landscapes.

This guide provides an in-depth technical comparison of cyclohexanecarboxylic acid and cycloheptanecarboxylic acid derivatives. The core finding is that cyclohexane derivatives are generally kinetically superior in nucleophilic acyl substitutions (


 transitions)  due to the accessibility of the equatorial position. in contrast, cycloheptane derivatives exhibit retarded reactivity  governed by transannular (Prelog) strain, offering a strategic advantage for designing metabolically stable pharmacophores.
Conformational Landscape & Steric Analysis

The reactivity difference is not electronic but steric and conformational. Understanding the ground-state energy minima is prerequisite to predicting kinetic behavior.

1.1 Cyclohexane: The Rigid Chair

The cyclohexane ring resides predominantly in a chair conformation , which is essentially strain-free (torsional and angle strain minimized).[1]

  • Substituent Positioning: A carboxylic acid derivative will preferentially adopt the equatorial position (

    
     for -COOMe) to avoid 1,3-diaxial interactions.
    
  • Accessibility: The equatorial carbonyl is projected away from the ring, leaving the Re and Si faces open for nucleophilic attack.

1.2 Cycloheptane: The Flexible Pseudorotator

Cycloheptane lacks a single, rigid minimum. It exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

  • I-Strain (Internal Strain): The key differentiator is transannular strain (also known as Prelog strain). Hydrogens on C-3, C-4, C-5, and C-6 project inward across the ring.

  • Steric Shielding: These transannular hydrogens create a "steric cloud" above and below the ring plane. When a nucleophile attempts to attack an exocyclic carbonyl, it encounters significant repulsion from this transannular bulk.

Visualization: Conformational Energy Barriers

The following diagram illustrates the energy landscape differences. Note the deeper well (rigidity) of cyclohexane versus the shallow, multiple minima of cycloheptane.

ConformationEnergy cluster_0 Cyclohexane (C6) cluster_1 Cycloheptane (C7) C6_Chair Chair Conformer (Global Minimum) C6_Boat Boat/Twist (+5-6 kcal/mol) C6_Chair->C6_Boat High Barrier (Rigid) C7_TC Twist-Chair (Local Minimum) C6_Chair->C7_TC Structural Expansion C7_TB Twist-Boat (Local Minimum) C7_TC->C7_TB Low Barrier (Pseudorotation)

Figure 1: Conformational energy landscape. Cyclohexane is defined by a rigid global minimum, while cycloheptane undergoes rapid pseudorotation, complicating the trajectory for incoming nucleophiles.

Reactivity Case Study: Nucleophilic Acyl Substitution

The most critical reaction class for these derivatives is the interconversion of esters, amides, and acids (e.g., saponification, drug metabolism).

2.1 The I-Strain Theory Application

According to H.C. Brown’s I-Strain theory, reactivity depends on the change in coordination number:

  • Reaction: Hydrolysis of Ester (

    
    ).
    
  • Hybridization Change:

    
     (Planar Carbonyl) 
    
    
    
    
    
    (Tetrahedral Intermediate).
FeatureCyclohexane DerivativeCycloheptane Derivative
Ground State (

)
Stable. Carbonyl is equatorial.Relieved.

geometry reduces H-H transannular clashes.
Transition State (

)
Favored. The chair accommodates the tetrahedral geometry easily.Disfavored. Forming the tetrahedral intermediate forces groups closer to the transannular hydrogens, drastically increasing steric strain.
Kinetic Outcome Fast Hydrolysis Slow Hydrolysis
2.2 Comparative Data: Relative Rates

While absolute rate constants vary by solvent and temperature, the relative reactivity trends are consistent across literature for nucleophilic attack (e.g., borohydride reduction or alkaline hydrolysis).

Table 1: Relative Reactivity (Normalized to Cyclohexane)

Substrate (Ethyl Ester)Relative Rate (

)
Mechanistic Driver
Cyclopentanecarboxylate ~1.1 - 1.3Slight angle strain release in TS.
Cyclohexanecarboxylate 1.0 (Reference) Strain-free chair; equatorial attack.
Cycloheptanecarboxylate < 0.1 - 0.5 *Transannular Shielding. The "floppy" ring hydrogens block the trajectory of the incoming

.
Cyclooctanecarboxylate < 0.05Severe transannular strain (I-strain maximum).

*Note: Values are approximate and derived from general trends in cyclic ketone reduction and ester hydrolysis (Brown, H.C.; Ichikawa, K. Tetrahedron 1957).

Experimental Protocol: Comparative Hydrolysis Kinetics

To validate these differences in your own lab, use the following self-validating protocol. This method minimizes solvent effects and focuses on intrinsic reactivity.

3.1 Materials
  • Substrates: Ethyl cyclohexanecarboxylate (CAS: 3289-28-9) vs. Ethyl cycloheptanecarboxylate (CAS: 5452-61-9).

  • Reagent: 0.1 M NaOH in 50:50 THF/Water (Homogeneous phase).

  • Internal Standard: Biphenyl (Inert to hydrolysis).

3.2 Workflow (Automated/Manual)

HydrolysisProtocol cluster_setup Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis S1 Dissolve Ester (1.0 eq) + Internal Std S2 Thermostat at 25°C S1->S2 R1 Add NaOH (0.1 M) Start Timer (t=0) S2->R1 R2 Aliquot Sampling (Every 5 min) R1->R2 R3 Quench (0.1 M HCl) R2->R3 A1 HPLC Analysis (Reverse Phase C18) R3->A1 A2 Plot ln([Ester]/[IS]) vs Time A1->A2

Figure 2: Standardized kinetic workflow for determining relative hydrolysis rates.

3.3 Data Processing
  • Calculate the remaining ester concentration

    
     using the internal standard ratio.
    
  • Plot

    
     vs. time.
    
  • The slope

    
     represents the pseudo-first-order rate constant.
    
  • Expectation: The slope for the cyclohexane derivative will be significantly steeper (2x–10x) than the cycloheptane derivative.

Strategic Implications for Drug Design[2]

The reduced reactivity of cycloheptane derivatives is not a disadvantage; it is a design feature.

  • Metabolic Stability: Drugs containing ester or amide linkages on a cycloheptane ring will be more resistant to hydrolysis by liver esterases/amidases compared to their cyclohexane analogs. This can extend half-life (

    
    ).
    
  • Lipophilicity: Cycloheptane adds lipophilicity (+1

    
    ) without the rigidity of a methyl-cyclohexane, potentially improving membrane permeability while maintaining a compact globular shape.
    
  • Bioisosterism: If a cyclohexane core is metabolically liable (oxidized at C-4), expanding to cycloheptane changes the metabolic soft spot and alters the vector of substituents, potentially breaking metabolic lock-and-key fits.

References
  • Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. I. The Effect of Ring Size on the Rate of Reaction of the Cycloanones with Sodium Borohydride. Tetrahedron, 1(3), 221-230. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive text on conformational analysis and I-strain). Link

  • Geneste, P., Lamaty, G., & Roque, J. P. (1981). Structure-Reactivity Relationships in the Hydrolysis of Cycloalkyl Esters. Journal of Organic Chemistry.
  • Wiberg, K. B. (1965). The Concept of I-Strain. Angewandte Chemie International Edition, 4(9), 731-743. (Theoretical grounding for transitions).

Sources

Validating Assay Purity for 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Assay Purity for 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The validation of this compound (CAS: 1039931-40-2) presents a distinct analytical challenge due to the steric bulk of the cycloheptane ring and the lipophilicity of the bromophenyl moiety. Unlike simple phenylacetic acid derivatives, the cycloheptyl "tail" creates significant hydrophobic retention, while the quaternary carbon center eliminates alpha-proton signals, complicating standard 1H-NMR integration.

This guide objectively compares two validation strategies: High-Performance Liquid Chromatography (RP-HPLC) as the routine quality control standard, and Quantitative NMR (qNMR) as the absolute purity benchmark. While HPLC offers precision and separation of trace impurities, it relies heavily on the availability of reference standards. qNMR is presented here as the superior "primary ratio" method for validating the absolute mass balance when specific impurity standards are unavailable.

Part 1: The Analytical Challenge

The target molecule contains three distinct structural features that dictate method development:

  • The Carboxylic Acid Head: Requires pH control (acidic mobile phase) to suppress ionization and prevent peak tailing.

  • The Cycloheptane Ring: Adds significant hydrophobicity (LogP > 3.5), requiring high organic content for elution.

  • The Bromine Substituent: A heavy atom that provides unique selectivity on Phenyl-Hexyl stationary phases via

    
    -
    
    
    
    interactions, which is critical for separating the des-bromo impurity (1-phenylcycloheptane-1-carboxylic acid).
Impurity Fate Mapping

Understanding potential contaminants is the first step in validation. (See Diagram 1 for the visual logic of impurity generation)

ImpurityMap SM Starting Material (1,4-Dibromobenzene) Rxn Cycloalkylation Reaction SM->Rxn Prod Target Molecule 1-(4-Br-Ph)-cycloheptane-COOH Rxn->Prod Imp1 Impurity A: Des-bromo (1-Ph-cycloheptane-COOH) Rxn->Imp1 Debromination Imp2 Impurity B: Decarboxylated (1-(4-Br-Ph)-cycloheptane) Rxn->Imp2 Thermal Loss Imp3 Impurity C: Regioisomer (1-(3-Br-Ph)-...) Rxn->Imp3 Isomeric SM

Figure 1: Impurity Fate Mapping. Identifying likely contaminants based on synthetic vectors to guide column selection.

Part 2: Method Comparison (HPLC vs. qNMR)

For a researcher lacking a certified reference standard for every potential impurity, qNMR offers a self-validating alternative to HPLC.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV detection)Method B: qNMR (1H Internal Standard)
Primary Utility Routine QC, Trace Impurity Profiling (<0.1%)Absolute Purity Determination, Potency Assignment
Reference Standard Required (Must match analyte)Not Required (Any high-purity internal standard works)
Specificity High (Separates isomers via column chemistry)Moderate (Requires distinct, non-overlapping signals)
LOD/Sensitivity Excellent (ng range)Moderate (mg range required)
Bias Risk Response factor variation between impuritiesBaseline integration errors
Throughput High (Automated injections)Low (Manual processing/weighing)
Strategic Recommendation
  • Use qNMR during the Method Validation phase to establish the "True Value" of your primary reference material.

  • Use HPLC for batch-to-batch release testing once the method is calibrated against the qNMR-validated standard.

Part 3: Experimental Protocols

Method A: RP-HPLC Validation Protocol (The Routine Standard)

Objective: To separate the target from the des-bromo impurity and quantify relative purity.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Rationale: The Phenyl-Hexyl phase interacts with the bromine atom and the aromatic ring, providing better resolution of the des-bromo impurity compared to a standard C18.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (carboxylic acid).

  • Temperature: 40°C (Reduces viscosity of the cycloheptyl-rich phase).

2. System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for carboxylic acids).

  • Resolution (Rs): > 2.0 between Main Peak and Impurity A (Des-bromo).

Method B: qNMR Validation Protocol (The Absolute Standard)

Objective: To determine absolute assay purity without an analyte reference standard.[2]

1. Internal Standard Selection:

  • Standard: Maleic Acid (TraceCERT® or equivalent).

  • Signal: Singlet at ~6.3 ppm.[3]

  • Rationale: The target molecule has aromatic protons at ~7.1–7.5 ppm and cycloheptyl protons at ~1.5–2.5 ppm. Maleic acid provides a clean singlet in the "silent region" (6.0–6.5 ppm) of the spectrum.

2. Sample Preparation:

  • Weigh approx. 20 mg of the target sample (

    
    ) and 10 mg of Maleic Acid (
    
    
    
    ) directly into the same vial using a 5-decimal balance. Record weights precisely.
  • Dissolve in 0.7 mL DMSO-d6.

  • Note: Ensure complete dissolution; the cycloheptane ring can be slow to dissolve.

3. Acquisition Parameters (Critical for Quantitation):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the longest relaxing proton).

  • Scans: 32 or 64 (for S/N > 250:1).

  • Processing: Exponential window function (lb = 0.3 Hz), manual phase correction, and baseline correction.

4. Calculation:



  • 
    : Integral area[2]
    
  • 
    : Number of protons (Maleic acid = 2; Target aromatic region = 4)
    
  • 
    : Molecular weight[3]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Part 4: Validation Workflow & Logic

The following diagram illustrates how to integrate both methods into a robust validation campaign compliant with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_0 Method A: Specificity Screen cluster_1 Method B: Absolute Purity Start Crude Product Isolated HPLC HPLC-UV (Phenyl-Hexyl) Check for Impurity Profile Start->HPLC MS LC-MS Confirmation Identify Impurity Masses HPLC->MS qNMR qNMR (DMSO-d6) Calculate Mass Balance MS->qNMR Compare Data Correlation Does HPLC Area% match qNMR wt%? qNMR->Compare Pass Validation Complete Release Standard Compare->Pass Yes (<1.0% diff) Fail Investigate (Response Factors/Water Content) Compare->Fail No (>1.0% diff) Fail->HPLC Re-optimize

Figure 2: Integrated Validation Workflow. Combining HPLC specificity with qNMR accuracy.

Part 5: Simulated Validation Data

The following data represents typical results for this class of compounds, illustrating the "Response Factor" trap of HPLC that qNMR resolves.

ParameterMethod A (HPLC Area %)Method B (qNMR wt %)Interpretation
Assay Value 99.2%97.8%HPLC overestimates purity because it does not detect inorganic salts or residual solvents (e.g., trapped heptane).
Impurity A (Des-bromo) 0.5%N/A (Below LOQ)HPLC is more sensitive for trace organic impurities.
Residual Solvent Not Detected1.1% (via 1H NMR)qNMR captures solvent content that HPLC-UV misses.
Linearity (

)
> 0.999> 0.999Both methods are linear, but qNMR is linear by definition of physics.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Souri, E., et al. (2006).[9] Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma.[9] Biomedical Chromatography, 20(12), 1309-1314.[9] (Demonstrates acidic mobile phase usage for phenyl-carboxylic acids). Link

  • Sigma-Aldrich. (2023). Developing HPLC Methods: Column Selection Guide. (Reference for Phenyl-Hexyl selectivity). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

[1]

Executive Summary & Core Directive

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid is a halogenated organic intermediate.[1] While specific toxicological data for this exact CAS may be limited, its structural motifs (aryl bromide, carboxylic acid, quaternary carbon center) dictate that it be treated as a Skin/Eye Irritant and a Respiratory Sensitizer until proven otherwise.

The Golden Rule of Handling: Treat this compound as a Category 4 Acute Toxin and Category 2 Irritant .[1][2] Your primary defense is engineering controls (fume hood), followed by PPE designed to prevent dermal absorption and inhalation of particulates.[1]

Risk Assessment: The "Why" Behind the Protocol

To select the correct PPE, we must understand the molecular behavior of the hazard.

Structural FeatureHazard MechanismPhysiological Impact
Carboxylic Acid (-COOH) Proton donation (

) upon contact with moisture (sweat, mucous membranes).[1]
Chemical burns, contact dermatitis, and severe eye irritation [1].
Aryl Bromide (Ar-Br) Lipophilicity facilitates skin permeation.[1] Potential for halogenated toxicity if metabolized.[1]Systemic absorption; potential liver/kidney stress if chronic exposure occurs [2].[1]
Solid State (Powder) High surface area; prone to static charge and aerosolization.[1]Inhalation of dust leads to upper respiratory tract inflammation (H335) [3].[1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System . Do not simply "wear" the gear; verify its integrity before every operation.[1][3]

A. Hand Protection: The "Solvent Carrier" Rule

Critical Insight: While nitrile resists the solid acid well, the solvent you use to dissolve it (e.g., Dichloromethane, THF) often degrades gloves faster than the compound itself.

  • Primary Glove: Nitrile (Minimum thickness: 0.11 mm / 5 mil).[1]

  • Secondary Glove (Double-Gloving): Required when handling solutions.[1]

    • Inner Layer: Standard Nitrile (4 mil).[1]

    • Outer Layer: High-Breakthrough Nitrile (6-8 mil) or Laminate (Silver Shield) if using halogenated solvents.[1]

  • Validation Step: Perform the "Inflation Test" on gloves before donning.[1] Trap air inside the glove and squeeze to check for pinhole leaks.[1]

B. Eye & Face Protection[1][3][4][5][6][7]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient for powders due to the risk of airborne dust settling behind the lens.

  • Scale-Up (>10g): Add a Face Shield over goggles to protect against splash-back during exothermic acid-base neutralizations.[1]

C. Respiratory Protection[1][4][8][9]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood is unavailable - Discouraged): Full-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) relief.[1]

    • Note: N95 masks offer zero protection against acid vapors if the solid subliming or reacting.[1]

D. Body Protection[1][5]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends (polyester) which can melt into skin if a reaction runaway occurs.[1]

  • Footwear: Closed-toe, leather or non-porous synthetic.[1] No mesh sneakers.[1]

Operational Workflow & Visual Logic

The following diagram outlines the decision pathway for safe handling.

SafetyProtocolStartSTART: Handling 1-(4-Bromophenyl)cycloheptane-1-carboxylic acidRiskCheckRisk Assessment:Is the compound in Solid or Solution phase?Start->RiskCheckSolidPhaseSOLID PHASE(Dust Hazard)RiskCheck->SolidPhaseLiquidPhaseSOLUTION PHASE(Splash/Permeation Hazard)RiskCheck->LiquidPhaseEngControlEngineering Control:Verify Fume Hood Airflow(80-100 fpm)SolidPhase->EngControlLiquidPhase->EngControlWeighingWEIGHING PROTOCOL1. Use Anti-Static Gun2. Weigh inside Hood3. Clean balance immediatelyEngControl->WeighingIf SolidDissolvingSOLUBILIZATION1. Add solvent SLOWLY2. Watch for exotherm3. Double Glove (Nitrile)EngControl->DissolvingIf LiquidWeighing->DissolvingPrepare SolutionDisposalDISPOSALSegregate as Halogenated WasteWeighing->DisposalWaste SolidsDissolving->DisposalPost-Experiment

Figure 1: Decision logic for handling solid vs. liquid phases of the compound.

Detailed Experimental Procedures

Protocol A: Safe Weighing of Static-Prone Solids

Organic acids with cyclo-aliphatic rings often carry high static charges, causing powder to "jump" and disperse.

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Neutralization: Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.[1]

  • Transfer: Use a disposable anti-static weighing funnel. Do not pour from the main bottle; use a spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a tissue dampened in dilute sodium bicarbonate (to neutralize any acid residue) followed by water.[1]

Protocol B: Waste Disposal & Decontamination

Because this molecule contains a Bromine atom, it cannot be disposed of in standard organic waste streams.[1]

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, tissues.Double-bag in clear polyethylene bags. Label as "Solid Hazardous Waste: Halogenated Organic."[1]
Liquid Waste Mother liquors, washes.[1][4]MUST go into the Halogenated Organic Waste container (Green label in most EHS systems).[1] Do NOT mix with strong oxidizers.
Sharps Needles/Syringes used for transfer.[1]Sharps container.[1][4] Do not recap needles.

Emergency Response (Self-Rescue)

  • Skin Contact:

    • Brush: If solid, gently brush off excess powder before wetting (to avoid creating a concentrated acid paste on skin).[1]

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Neutralize: Do not use vinegar or baking soda on skin burns; water is the safest neutralizer.[1]

  • Eye Contact:

    • Force eyelids open.[1]

    • Flush at eyewash station for full 15 minutes .

    • Seek medical attention immediately (ophthalmology consult recommended for organic acid burns).[1]

  • Spill (Solid):

    • Cover with a wet paper towel to prevent dust dispersion.[1]

    • Scoop up and place in Halogenated Waste.

    • Clean surface with 5% Sodium Bicarbonate solution.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][5] United States Department of Labor.[1] [Link][1][6][5][7]

  • PubChem. (n.d.).[1] Compound Summary: Carboxylic Acid Functional Group Hazards. National Library of Medicine.[1] [Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link][1]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
Reactant of Route 2
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.